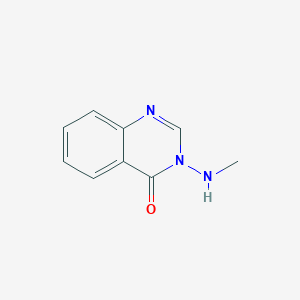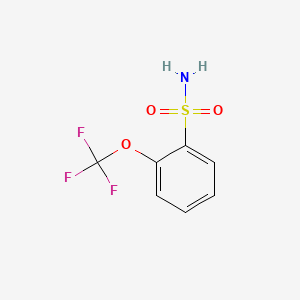
2-(Difluoromethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H5F2NO It is characterized by the presence of a difluoromethoxy group (-OCF2H) attached to a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzonitrile typically involves the introduction of the difluoromethoxy group onto a benzonitrile precursor. One common method involves the reaction of 2-hydroxybenzonitrile with a difluoromethylating agent such as chlorodifluoromethane (ClCF2H) in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF). The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process design is optimized for efficiency, yield, and safety. Key considerations include the choice of reagents, reaction conditions, and purification methods to ensure high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The difluoromethoxy group can be replaced by nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Electrophilic Aromatic Substitution: Formation of nitro or halogenated derivatives.
Reduction: Formation of 2-(difluoromethoxy)benzylamine.
Applications De Recherche Scientifique
2-(Difluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The nitrile group can act as an electrophile, participating in reactions with nucleophiles. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethoxy)benzonitrile: Similar structure but with a trifluoromethoxy group (-OCF3) instead of a difluoromethoxy group.
2-(Methoxy)benzonitrile: Contains a methoxy group (-OCH3) instead of a difluoromethoxy group.
2-(Chloromethoxy)benzonitrile: Contains a chloromethoxy group (-OCH2Cl) instead of a difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)benzonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
2-(difluoromethoxy)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTPHQGNJHSBBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378887 |
Source


|
| Record name | 2-(difluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56935-78-5 |
Source


|
| Record name | 2-(difluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














